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molecular formula C9H18N2O2 B8614260 1-Diethylcarbamyl-3-hydroxy pyrrolidine

1-Diethylcarbamyl-3-hydroxy pyrrolidine

Cat. No. B8614260
M. Wt: 186.25 g/mol
InChI Key: UYXTVJGQJUGEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04056535

Procedure details

A method of preparing each of the foregoing compounds is presented in the following examples. In general, however, in the 1-methyl pyrrolidine series (compounds I and II) cyclization of 1,4-dibromo-2-butanol to yield 1-methyl-3-pyrrolidinol was followed by chlorination to give 3-chloro-1-methyl pyrrolidine. Substitution with benzylamine provided the nitrogen substituent 3-(N-benzyl)amino-1-methyl pyrrolidine which was acylated with diethylcarbamyl chloride and debenzylated to yield compound I. Methylation of 3-(N-benzyl)amino-1-methyl pyrrolidine gave compound 3-(N-benzyl-N-methyl)-amino-1-methyl pyrrolidine which was debenzylated to 1-methyl-3-(N-methyl)amino pyrrolidine and acylated with ethyl chloroformate to give compound II. Synthesis of the 1-acylated pyrrolidine compounds III and IV commenced by treated commercially available 3-pyrrolidinol with diethylcarbamyl chloride to yield 1-diethylcarbamyl-3-hydroxy pyrrolidine. The 3-benzylamino analog 3-(N-benzyl)amino-1-diethylcarbamyl pyrrolidine was obtained by treatment of 1-diethylcarbamyl-3-hydroxy pyrrolidine with thionyl chloride followed by benzylamine. Subsequent methylation yielded the compound 3-(N-benzyl-N-methyl)amino-1-diethylcarbamyl pyrrolidine which, on debenzylation gave the compound III. Subsequent methylation of III yielded the compound IV.
[Compound]
Name
1-acylated pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH:3]([OH:6])[CH2:2]1.[CH2:7]([N:9]([CH2:13][CH3:14])[C:10](Cl)=[O:11])[CH3:8]>>[CH2:7]([N:9]([CH2:13][CH3:14])[C:10]([N:1]1[CH2:5][CH2:4][CH:3]([OH:6])[CH2:2]1)=[O:11])[CH3:8]

Inputs

Step One
Name
1-acylated pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CC1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=O)Cl)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(C(=O)N1CC(CC1)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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